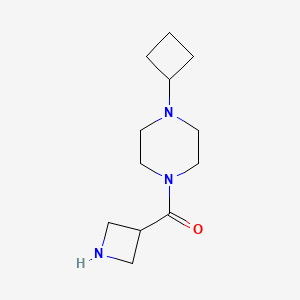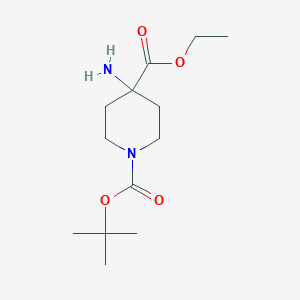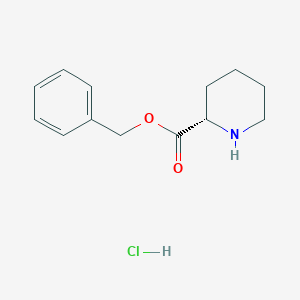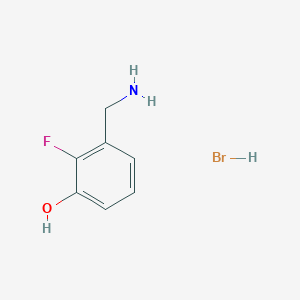
2-Fluoro-3-hydroxybenzylamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Fluoro-3-hydroxybenzylamine hydrobromide” is a chemical compound with the molecular formula C7H9BrFNO and a molecular weight of 222.05 g/mol . It is intended for research use only.
Synthesis Analysis
While specific synthesis methods for “2-Fluoro-3-hydroxybenzylamine hydrobromide” were not found, a related compound, 2-fluoro-3-hydroxypropionic acid, was synthesized using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM) .
Scientific Research Applications
Herbicide Synthesis
2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates in the synthesis of pyrimidinyloxybenzylamine herbicides, are synthesized from 2,6-difluorobenzaldehyde, involving single hydroxidation, imination, and deoxidization processes (Gong Qi-sun, 2005).
Radiopharmaceutical Applications
6-Fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA), an 18F-labeled aromatic amino acid, is used in neurologic and oncologic PET. A novel approach for its preparation involves an isotopic exchange reaction on the precursor (2S,5S)-tert-butyl-5-(4-benzyloxy-2-fluoro-5-formylbenzyl)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate, yielding a higher specific activity and efficiency than traditional methods (F. Wagner, J. Ermert, & H. Coenen, 2009).
Biological Properties in Adrenergic Systems
2-Fluoro-, 5-fluoro-, and 6-fluorodimethoxybenzaldehydes, upon conversion to norepinephrine analogues, display distinct properties in adrenergically responsive systems. For instance, 2-fluoronorepinephrine acts as a nearly pure beta-adrenergic agonist, while 6-fluoronorepinephrine is an alpha-adrenergic agonist (K. Kirk et al., 1979).
Antimicrobial Activity of Substituted Thiocarboxyhydrazones
A series of fluoro- and hydroxy-substituted thiocarboxyhydrazones, including compounds with fluoro substituting groups, have demonstrated effective antimicrobial activity against some bacteria. These compounds' structures, characterized by hydrogen bonds and π...π interactions, contribute to their biological activity (Z.-X. Liu, 2015).
Synthesis of β-Peptides and Pyrimidinones
Enantiopure 3-amino-2-fluoro carboxylic acid derivatives have been prepared and incorporated into pyrimidinones and cyclic β-tri- and β-tetrapeptides, providing valuable data on bond lengths, angles, and structural parameters. This research contributes to our understanding of the structural dynamics of peptides and potential pharmaceutical applications (T. Yoshinari et al., 2011).
Future Directions
While specific future directions for “2-Fluoro-3-hydroxybenzylamine hydrobromide” were not found, fluorinated compounds in general have been gaining interest in various fields such as pharmaceuticals, material science, and agrochemicals . The introduction of fluorine atoms into organic compound molecules can often give these compounds new functions and make them have better performance .
properties
IUPAC Name |
3-(aminomethyl)-2-fluorophenol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.BrH/c8-7-5(4-9)2-1-3-6(7)10;/h1-3,10H,4,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXUBEPXBQKRHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-2-fluorophenol hydrobromide | |
CAS RN |
1143571-75-8 |
Source


|
| Record name | 3-(aminomethyl)-2-fluorophenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



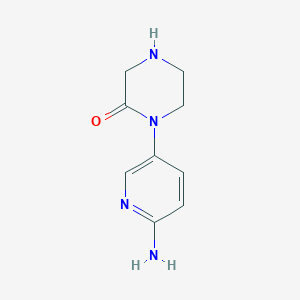

![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)
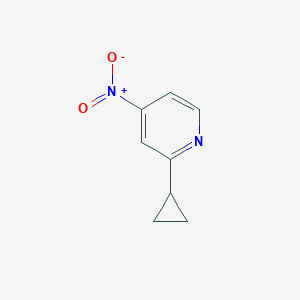
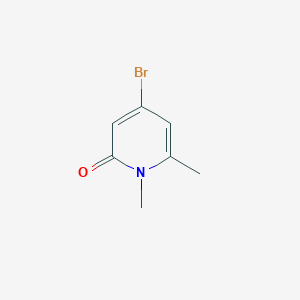
![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)
![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)
